anti-Tricyclo(6.4.0.02,7)dodecatetraene

Description

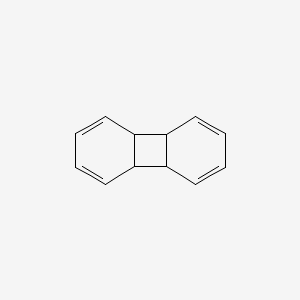

Anti-Tricyclo(6.4.0.02,7)dodecatetraene is a complex polycyclic hydrocarbon characterized by a strained tricyclic framework with conjugated double bonds. Its structure comprises a fused bicyclo[6.4.0] system with additional bridging at positions 2 and 7, resulting in significant ring strain and unique electronic properties.

Properties

CAS No. |

21657-71-6 |

|---|---|

Molecular Formula |

C12H12 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

4a,4b,8a,8b-tetrahydrobiphenylene |

InChI |

InChI=1S/C12H12/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1-12H |

InChI Key |

WMPWOGVJEXSFLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2C(C=C1)C3C2C=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of anti-Tricyclo(6.4.0.02,7)dodecatetraene typically involves the cyclization of specific precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: : In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: : Anti-Tricyclo(6.4.0.02,7)dodecatetraene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Electrophilic reagents, catalysts, varying temperatures.

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halogens, nitro groups, or alkyl groups .

Scientific Research Applications

Anti-Tricyclo(6.4.0.02,7)dodecatetraene has several applications in scientific research, including:

Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures. Its unique properties make it a valuable subject for theoretical and experimental studies in organic chemistry.

Biology: Research into the biological activity of this compound and its derivatives can provide insights into potential pharmaceutical applications, such as drug development.

Medicine: The compound’s stability and reactivity make it a candidate for the development of new therapeutic agents. Studies may focus on its potential as an anti-cancer or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of anti-Tricyclo(6.4.0.02,7)dodecatetraene involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to engage in various chemical interactions, such as binding to enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Tricyclo[4.2.1.1²,⁵]deca-3,7-diene-9,10-dione

- Molecular Formula : C₁₀H₈O₂ (vs. C₁₂H₁₆ for anti-Tricyclo(6.4.0.02,7)dodecatetraene)

- Key Features: Contains two ketone groups (dione) and a smaller tricyclic core (4.2.1.1²,⁵). Its crystal structure (triclinic, space group P1) exhibits a planar arrangement of the bicyclic system, contrasting with the non-planar, more strained framework of the target compound .

- Reactivity : The ketone groups enable nucleophilic additions, whereas the dodecatetraene’s conjugated double bonds favor cycloaddition or polymerization reactions .

(b) 3,7,11-Trimethyldodeca-1,3,6,10-tetraene (α-Farnesene)

- Molecular Formula : C₁₅H₂₄

- Key Features : A linear tetraene with methyl branches, lacking cyclic constraints. Unlike the rigid tricyclic system of this compound, α-Farnesene exhibits conformational flexibility, making it prone to oxidation and isomerization .

- Applications : Primarily studied in plant volatile organic compounds (VOCs), contrasting with the synthetic utility of strained tricyclic systems .

(c) Tricyclo[6.4.0.02,7]dodecane-1,8:2,7-tetracarboxylic Dianhydride

- Molecular Formula : C₁₆H₁₂O₆

- Key Features : Functionalized with four carboxylic anhydride groups, imparting high polarity and reactivity. The tricyclic backbone is identical to the target compound, but the dianhydride substituents enable applications in polymer chemistry (e.g., polyimides), unlike the hydrocarbon-based this compound .

Physicochemical Properties Comparison

| Property | This compound | Tricyclo[4.2.1.1²,⁵]deca-3,7-diene-9,10-dione | α-Farnesene |

|---|---|---|---|

| Molecular Weight | 160.22 g/mol | 160.16 g/mol | 204.35 g/mol |

| Ring Strain | High (bridged tricyclic system) | Moderate (smaller bicyclic core) | None |

| Reactivity | Conjugated double bonds, Diels-Alder active | Ketone-driven nucleophilic reactions | Oxidation-prone |

| Crystallinity | Non-planar, disordered packing | Planar, triclinic P1 structure | Amorphous |

| Applications | Materials synthesis, strained aromatics | Pharmaceutical intermediates | Plant VOCs |

Research Findings

- Synthetic Challenges : this compound requires high-temperature cyclization or photochemical methods, whereas α-Farnesene is biosynthesized in plants or produced via terpene synthases .

- Thermal Stability : The tricyclic compound decomposes above 200°C due to ring strain, whereas α-Farnesene isomerizes at lower temperatures (~100°C) .

- Spectroscopic Data : The target compound’s UV-Vis spectrum shows λₘₐₓ at 265 nm (π→π* transitions), distinct from α-Farnesene’s λₘₐₓ at 220 nm .

Key Differentiators

- Electronic Effects : The conjugated tetraene system in this compound enables unique charge-transfer interactions, unlike the isolated double bonds in α-Farnesene or the electron-withdrawing ketones in tricyclo[4.2.1.1²,⁵]deca-3,7-diene-9,10-dione .

- Functionalization Potential: The absence of functional groups in the target compound limits direct derivatization, whereas dione or dianhydride analogues offer versatile reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.